molecular formula C6H14N2OS B2446640 (3-Ethoxypropyl)thiourea CAS No. 871497-63-1

(3-Ethoxypropyl)thiourea

Cat. No.: B2446640
CAS No.: 871497-63-1
M. Wt: 162.25
InChI Key: BPIJXOIMSUEVHX-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)thiourea is an organosulfur compound that belongs to the thiourea family It is characterized by the presence of an ethoxypropyl group attached to the thiourea moiety

Mechanism of Action

Target of Action

(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . The primary targets of thiourea derivatives include enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and neurotransmission .

Mode of Action

Thiourea derivatives have been shown to inhibit the activity of their target enzymes . For instance, they can bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

Thiourea derivatives affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, they can impact carbohydrate metabolism . Similarly, by inhibiting AChE and BuChE, they can affect neurotransmission . The downstream effects of these changes can include altered glucose levels and changes in nerve signal transmission .

Pharmacokinetics

It is largely excreted unchanged via the kidneys . These properties can impact the bioavailability of this compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased breakdown of carbohydrates, potentially affecting blood glucose levels . Inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, thiourea has been found to induce antioxidant mechanisms of salt tolerance in plants . This suggests that the presence of salt could potentially influence the action of thiourea derivatives. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

The cellular effects of this compound are not well-documented. Thiourea and its derivatives have been shown to have various effects on cells. For instance, substituted thiourea ligands can slow down the crystallization of certain compounds and inhibit surface defects, leading to improved power conversion efficiencies .

Molecular Mechanism

Thiourea-based catalysis has been explored in the context of organic synthesis . Thiourea and its derivatives have two tautomeric forms: the thione form and the thiol form .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Thiourea has been used in doses between 0.01 and 0.5 g/kg in experimental animals as a model substance for the production of lung edema and pleural effusion .

Dosage Effects in Animal Models

Thiourea has been used in doses between 0.01 and 0.5 g/kg in experimental animals as a model substance for the production of lung edema and pleural effusion .

Metabolic Pathways

Thiourea and its derivatives are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

Transport and Distribution

Thiourea, due to its very low vapor pressure, is not expected to significantly adsorb onto airborne particles .

Subcellular Localization

Rna binding proteins, which have been implicated in the regulation of nuclear and cytoplasmic RNA processing events, have been shown to contain multiple regions that control their subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethoxypropyl)thiourea can be synthesized through the reaction of 3-ethoxypropylamine with thiocarbonyldiimidazole. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 3-ethoxypropylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiourea derivative, which is then isolated and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(3-Ethoxypropyl)thiourea has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the ethoxypropyl group.

    (3-Methoxypropyl)thiourea: A similar compound with a methoxy group instead of an ethoxy group.

    (3-Propyl)thiourea: A compound with a propyl group instead of an ethoxypropyl group.

Uniqueness: (3-Ethoxypropyl)thiourea is unique due to the presence of the ethoxypropyl group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-ethoxypropylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIJXOIMSUEVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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